Home > Products > Screening Compounds P118306 > 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid
2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid - 1538788-19-0

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid

Catalog Number: EVT-2877584
CAS Number: 1538788-19-0
Molecular Formula: C14H20O4
Molecular Weight: 252.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a dimethyl ether of lariciresinol, a lignan isolated from Monechma ciliaturn. Its structure was elucidated using 1H NMR spectroscopy [].

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: EDMT is a dihydropyrimidine derivative studied for its structural, molecular, and spectral properties []. It was synthesized and characterized using various techniques including UV-Visible, FT-IR, NMR, and mass spectrometry.

10-Benzyl-2-[(3,4-dimethoxyphenyl)methyl]phenothiazine-1-carbonitrile

  • Compound Description: This compound is a phenothiazine derivative characterized by X-ray crystallography to determine its conformation [].

N-(2,2-Diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one

  • Compound Description: This morpholinone derivative is a key intermediate in the diastereoselective synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. It is synthesized via the Petasis reaction [].
  • Relevance: Sharing the 3,4-dimethoxyphenyl element with 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid, this compound incorporates it into a 1,4-oxazin-2-one ring system. It also possesses a diethoxyethyl and a phenyl substituent.

Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate

  • Compound Description: This acrylate derivative, synthesized using MNBA/DMAP catalysis [], exhibits a high in vitro sun protection factor (SPF) of 37.10 ± 0.03.
  • Relevance: It shares the 3,4-dimethoxyphenyl group with 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid but differs by its incorporation into an acrylate ester framework with an isoamyl substituent.

N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A-740003)

  • Compound Description: A-740003 is a potent and selective P2X7 receptor antagonist. It exhibits dose-dependent antinociceptive effects in rat models of neuropathic and inflammatory pain [].

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound, a dihydropyrimidine derivative, is a major product in a synthesis involving 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzladehyde through aldol condensation [].
  • Relevance: While containing a dimethoxyphenyl group, this compound differs from 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid in the positioning of the methoxy groups. It features 2,5-dimethoxyphenyl moieties instead of 3,4-dimethoxyphenyl, as well as a complex structure incorporating a tetrahydropyrimidine ring and a styryl substituent.

2-[(3,4-dimethoxyphenyl)(pyrrolidinyl)methyl]cyclohexanone

  • Compound Description: This compound is a Mannich base synthesized via a Mannich reaction and investigated for its biological activity and ability to form complexes with various metal ions [].

(3aS,7aS)-2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-octahydro-isoindole-3a-carboxylic Acid Methyl Ester

  • Compound Description: This chiral compound is formed via a desymmetrization reaction of a ring-fused imide using a chiral lithium amide base [].
  • Relevance: This compound, while featuring the 3,4-dimethoxyphenyl motif like 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid, differs in its attachment through an ethyl linker to a bicyclic imide structure with a methyl ester substituent.

3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is a potent antiulcer compound investigated for its efficacy in preventing and treating various types of gastric and duodenal ulcers in rats [, , ]. It exhibits a sustained increase in gastric mucosal blood flow and inhibits gastric acid secretion.

2-(3,4-dimethoxyphenyl)-5-methyl-thiazolidine-4-one (KM-1146)

  • Compound Description: KM-1146 demonstrates significant anti-ulcer activity comparable to cimetidine in various experimental models []. It exhibits cytoprotective effects, increasing rat gastric mucosal blood flow and preventing a decrease in gastric mucus gel thickness induced by stress.

Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate

  • Compound Description: This compound is formed regioselectively via a Diels-Alder reaction between appropriately substituted 2H-pyran-2-ones and methyl propiolate []. It features an intramolecular N-H···O hydrogen bond forming a six-membered ring and participates in aromatic π-π interactions.
  • Compound Description: Synthesized through a Povarov cycloaddition reaction followed by N-furoylation [], this compound belongs to a class of N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide derivatives recognized for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities.

Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]

  • Compound Description: This compound, a sodium salt of a polymer, was structurally characterized by X-ray crystallography []. It crystallizes in an orthorhombic system.

(S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872)

  • Compound Description: LU 302872 is a potent mixed ET(A)/ET(B) receptor antagonist, synthesized in enantiomerically pure form through an eight-step process involving acid-catalyzed transetherification []. It exhibits oral bioavailability and antagonizes endothelin-induced effects like blood pressure increase and bronchospasm.

5-Äthyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

  • Compound Description: This compound represents the first synthesized 5H-2,3-benzodiazepine [, ]. It primarily exists in two boat conformations.

(S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate

  • Compound Description: The stereochemistry of this compound was confirmed to be S by two-dimensional NMR spectroscopy []. It forms chains through N—H⋯O and C—H⋯O hydrogen bonds in its crystal structure.

2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5-methyl-10bH-[1,3,4]-thiadiazolo[3,2-c]quinazoline

  • Compound Description: This thiadiazoloquinazoline derivative is formed through a cyclization reaction and represents the cyclic isomer of the targeted thiobenzamidate [].

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a pyrimidine derivative synthesized via Biginelli condensation and further processed into nanoparticles using a water/oil microemulsion method [].

4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}benzsulfamide

  • Compound Description: This pyrimidine derivative demonstrates therapeutic potential in experimental chronic traumatic encephalopathy by preserving mitochondrial function and cognitive function in rats [].
  • Relevance: While sharing the 3,4-dimethoxyphenyl motif, this compound differs from 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid by its attachment through a vinyl linker to a pyrimidine ring. The structure also includes a phenyl ring, an ethyl substituent, and a benzsulfamide group.

3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)

  • Compound Description: This compound is a coumarin derivative characterized by X-ray crystallography, revealing its monoclinic crystal system and various intermolecular interactions contributing to its structural stability [].

4-[Bis(3,4-dimethoxyphenyl)methyl]pyridine ethanol monosolvate

  • Compound Description: This compound's crystal structure reveals a propeller-like conformation with the pyridine ring nearly perpendicular to the two benzene rings [].
  • Compound Description: This naturally occurring dibenzylbutyrolactone lignan, matairesinol dimethyl ether, was isolated from Oenanthe aquatica fruits. Its complete 1H and 13C NMR spectral assignments, along with stereochemistry, were determined using various one- and two-dimensional NMR techniques [].
  • Relevance: Sharing the 3,4-dimethoxyphenyl groups, this compound differs from 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid by incorporating these groups into a dibenzylbutyrolactone structure.
Overview

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid is a chemical compound that belongs to the class of carboxylic acids. It features a branched structure characterized by a dimethoxyphenyl group attached to a methylbutanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors for various diseases.

Source

The compound can be synthesized through various chemical reactions, and its structural properties have been detailed in patents and chemical databases. The compound's development is often linked to research focused on its biological activity and therapeutic potential.

Classification

This compound is classified as an organic compound, specifically a carboxylic acid. It falls under the broader category of fatty acids and their derivatives, which are known for their roles in biochemistry and industrial applications.

Synthesis Analysis

Methods

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid typically involves several steps:

  1. Formation of the Dimethoxyphenyl Group: The initial step may include the synthesis of the 3,4-dimethoxybenzyl alcohol, which serves as a precursor.
  2. Alkylation: The alkylation of the dimethoxyphenyl group with a suitable alkyl halide can produce the desired intermediate.
  3. Carboxylation: The introduction of the carboxylic acid functional group can be achieved through methods such as carbonylation or by using carbon dioxide in the presence of a catalyst.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid is C13H18O4C_{13}H_{18}O_{4}. Its structure features:

  • A branched butanoic acid backbone.
  • A phenyl ring substituted with two methoxy groups at positions 3 and 4.

Data

  • Molecular Weight: Approximately 238.28 g/mol.
  • Structural Representation: The compound can be represented using SMILES notation as CC(C(=O)O)C1=CC(=C(C=C1)OC)OC.
Chemical Reactions Analysis

Reactions

As a carboxylic acid, 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid can undergo several typical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Reacting with amines to form amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

These reactions require specific catalysts and conditions to proceed efficiently. For instance, esterification typically requires an acid catalyst and heat.

Mechanism of Action

Process

The mechanism of action for 2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid largely revolves around its interaction with biological targets. It may act as an inhibitor by binding to specific enzymes or receptors involved in disease pathways.

Data

Research indicates that compounds with similar structures often exhibit anti-inflammatory or analgesic properties, suggesting potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Not extensively documented but expected to be within typical ranges for similar compounds.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • pKa Value: Indicates acidity; specific values for this compound may vary based on environmental conditions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammation or pain management.
  • Biochemical Research: Studying metabolic pathways and enzyme interactions due to its structural similarities with other biologically active compounds.

Properties

CAS Number

1538788-19-0

Product Name

2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-2-methylbutanoic acid

Molecular Formula

C14H20O4

Molecular Weight

252.31

InChI

InChI=1S/C14H20O4/c1-5-14(2,13(15)16)9-10-6-7-11(17-3)12(8-10)18-4/h6-8H,5,9H2,1-4H3,(H,15,16)

InChI Key

OWCDGVGGSWZZNV-UHFFFAOYSA-N

SMILES

CCC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.